1-[tert-Butyl(dimethyl)silyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138938-64-4 |
|---|---|
Molecular Formula |
C10H24N2Si |
Molecular Weight |
200.40 g/mol |
IUPAC Name |
tert-butyl-dimethyl-piperazin-1-ylsilane |
InChI |
InChI=1S/C10H24N2Si/c1-10(2,3)13(4,5)12-8-6-11-7-9-12/h11H,6-9H2,1-5H3 |
InChI Key |
SUQBVXFGGATXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CCNCC1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1 Tert Butyl Dimethyl Silyl Piperazine and Its Derivatives
Direct Silylation Approaches to N-Silyl Piperazines
Direct silylation involves the introduction of a silyl (B83357) group onto one of the nitrogen atoms of the piperazine (B1678402) ring. The primary challenge in this approach is achieving mono-silylation in high yield, as the presence of two reactive secondary amine groups can easily lead to the formation of the di-silylated byproduct, 1,4-bis[tert-Butyl(dimethyl)silyl]piperazine.
tert-Butyldimethylsilyl chloride (TBDMS-Cl) is a common reagent for the protection of amines and alcohols. organic-chemistry.org The direct reaction of piperazine with TBDMS-Cl in the presence of a base is a straightforward method for preparing 1-[tert-Butyl(dimethyl)silyl]piperazine. The base is required to neutralize the hydrochloric acid generated during the reaction.
The reaction mechanism involves the nucleophilic attack of a piperazine nitrogen atom on the silicon atom of TBDMS-Cl, leading to the displacement of the chloride ion. The choice of base and solvent is critical to control the reactivity and selectivity of the process. Common bases include tertiary amines like triethylamine (B128534) (TEA) or imidazole (B134444). proquest.comrsc.orgmdpi.com
A typical procedure involves dissolving piperazine and a base, such as triethylamine, in an aprotic solvent like diethyl ether or dichloromethane (B109758). proquest.comrsc.orgmdpi.com TBDMS-Cl is then added, often at a reduced temperature (e.g., 0 °C) to moderate the reaction rate. proquest.com The stoichiometry of the reactants is a key factor in maximizing the yield of the mono-silylated product over the di-silylated analog.
| Silylating Agent | Base | Solvent | Typical Temperature | Key Challenge |
|---|---|---|---|---|
| TBDMS-Cl | Triethylamine, Imidazole | Diethyl ether, Dichloromethane, DMF | 0 °C to Room Temperature | Controlling mono- vs. di-silylation |
Optimizing the reaction conditions is crucial for achieving high yields of the desired mono-silylated product. Several factors influence the outcome of the N-silylation reaction:
Stoichiometry : Using a molar excess of piperazine relative to TBDMS-Cl can statistically favor the formation of the mono-substituted product. However, this necessitates a subsequent separation of the product from the unreacted piperazine. nih.gov
Base : While triethylamine is commonly used, stronger, non-nucleophilic bases or catalytic systems can enhance the reaction rate and efficiency. proquest.com The use of imidazole as both a base and a catalyst is effective, as it forms a highly reactive silyl-imidazolium intermediate. organic-chemistry.orgrsc.org More advanced catalytic systems, such as nonionic superbases (e.g., proazaphosphatranes), have been shown to be highly efficient for the silylation of a wide range of alcohols and could be applicable to amines. organic-chemistry.orgfigshare.com The addition of iodine has also been reported to significantly accelerate silylation reactions in the presence of N-methylimidazole. researchgate.net
Solvent : The choice of solvent can affect the solubility of the reactants and the reaction rate. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) are typically employed. rsc.orgorganic-chemistry.org
Temperature : Lower temperatures are generally preferred to control the exothermic reaction and improve selectivity by minimizing the formation of the di-silylated byproduct. proquest.com
| Variable | Effect on Reaction | Common Approaches |
|---|---|---|
| Reactant Ratio | Controls selectivity for mono-silylation | Use of excess piperazine |
| Catalyst/Base | Increases reaction rate and efficiency | Imidazole, N-methylimidazole/Iodine, Proazaphosphatranes |
| Temperature | Affects reaction rate and selectivity | Typically performed at 0 °C to room temperature |
Multistep Synthesis Incorporating Silyl-Protected Moieties
An alternative to direct silylation is to employ a multi-step strategy where the silyl group is either introduced onto a precursor before ring formation or onto a piperazine ring that has been selectively protected.
This approach involves the construction of the piperazine ring from acyclic precursors that already contain a TBDMS-protected functional group. For instance, a synthetic route could be envisioned starting from a silylated di-alkanolamine. This strategy is conceptually related to methods that use silicon-tethered approaches to direct C-H functionalization or cyclization reactions. nih.gov A hypothetical route could involve the cyclization of a precursor like N,N-bis(2-haloethyl)amine that has been previously N-silylated. This aligns with known methods for piperazine synthesis that utilize the cyclization of linear diamine precursors. mdpi.com
A widely used and highly effective method for synthesizing mono-functionalized piperazines involves the use of an orthogonal protecting group strategy. nih.gov This typically involves the following steps:
Mono-protection : Piperazine is first reacted with a protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to form 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). This reaction can be performed with high selectivity. chemicalbook.com
Silylation : The remaining free secondary amine of N-Boc-piperazine is then silylated with TBDMS-Cl to yield 1-(tert-butoxycarbonyl)-4-[tert-butyl(dimethyl)silyl]piperazine.
Deprotection : The Boc group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the base-labile silyl group, to afford the final product, this compound.
This strategy circumvents the selectivity issues associated with direct silylation of piperazine and is a common approach in medicinal and organic chemistry for creating asymmetrically substituted piperazines. nih.govnih.govresearchgate.net
Ring-Forming and Cyclization Reactions to Construct Silyl-Piperazine Systems
The silyl-piperazine core can also be constructed de novo from acyclic starting materials through various cyclization reactions. organic-chemistry.org These methods offer the potential for introducing substituents at specific positions on the piperazine ring.
Potential cyclization strategies include:
Reductive Cyclization : A primary amine bearing a tert-butyldimethylsilyl group could undergo a sequential double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime to form the piperazine ring. This method is a general approach for synthesizing substituted piperazines. mdpi.com
Palladium-Catalyzed Cyclization : A silylated diamine could be coupled with a propargyl unit in a palladium-catalyzed reaction to construct the heterocyclic ring. organic-chemistry.org
Photocatalytic Methods : Modern synthetic approaches utilize photocatalysis. For example, silicon amine protocol (SLAP) reagents can undergo blue light-promoted cross-coupling with aldehydes and ketones to form N-unprotected piperazines. acs.org A silylated version of these reagents could potentially be developed to directly yield N-silyl piperazines.
Ring-Opening of Bicyclic Precursors : The ring-opening of precursors like 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate reagents can also serve as a route to functionalized piperazine derivatives. rsc.org
These methods, while not explicitly reported for the direct synthesis of this compound, represent viable synthetic strategies that could be adapted for its preparation, particularly for creating more complex derivatives.
Palladium-Catalyzed Cyclization Reactions of Bis-Nitrogen Nucleophiles
Palladium catalysis offers a powerful and versatile tool for the formation of nitrogen-containing heterocycles, including piperazines. A notable strategy involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. nih.gov This method provides a modular approach to highly substituted piperazines and related compounds under mild conditions. nih.govbeilstein-journals.org
The reaction typically proceeds by coupling the two carbon atoms of a propargyl unit with a diamine component. nih.gov For instance, the reaction between a bis-tosylated ethylenediamine (B42938) and a propargyl alcohol derivative, catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand (like DPEphos), can yield the desired piperazine product in near-quantitative yield in as little as 10 minutes. nih.gov
A broad range of bis-amino nucleophiles can be employed, allowing for significant structural diversity in the final products. nih.govbeilstein-journals.org The reaction tolerates various substituents on both the diamine and the propargyl carbonate, and it proceeds with a high degree of regio- and stereochemical control. nih.govbeilstein-journals.org Catalyst loadings can be as low as 1-3 mol%, making the process efficient. nih.gov
Table 1: Examples of Palladium-Catalyzed Piperazine Synthesis nih.gov
| Diamine Component (Nucleophile) | Propargyl Component | Catalyst System | Solvent | Time | Yield (%) |
| N,N'-Ditosylethylenediamine | BOC-Propargyl alcohol | 5 mol % Pd₂(dba)₃, DPEphos | Dichloromethane | 10 min | ~99% |
| N,N'-Ditosylethylenediamine | BOC-Propargyl alcohol | 3 mol % Pd₂(dba)₃, DPEphos | Dichloromethane | 10 min | 98% |
| N-Tosyl-1,2-diaminopropane | BOC-Propargyl alcohol | 3 mol % Pd₂(dba)₃, DPEphos | Dichloromethane | 10 min | 98% (4:1 rr) |
Data sourced from Montgomery, T. D., & Rawal, V. H. (2016). Org. Lett., 18(4), 740-743. nih.govbeilstein-journals.orgnih.gov
Catalytic Reductive Cyclization of Dioximes
A conceptually different and effective strategy for constructing the piperazine ring involves the catalytic reductive cyclization of dioximes. nih.govacs.org This method is particularly useful for synthesizing piperazines with substituents at both carbon and nitrogen atoms, starting from readily available primary amines. nih.govwikipedia.org
The process begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. nih.govacs.orgwikipedia.org This dioxime is then subjected to catalytic hydrogenation, leading to the formation of the piperazine ring. nih.gov The proposed mechanism involves the catalytic hydrogenolysis of both N-O bonds to yield a diimine intermediate, which then cyclizes. Subsequent hydrogenation and elimination of ammonia (B1221849) afford the final piperazine product. nih.govmdpi.com
Commonly used catalysts for this reductive cyclization include palladium on carbon (Pd/C) and Raney nickel (Ra-Ni). mdpi.com The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve good yields. For example, hydrogenation of a model dialdoxime using a 5%-Pd/C catalyst at 40 bar H₂ and 50 °C resulted in the desired piperazine in a 44% yield. mdpi.com A significant advantage of this method is its stereoselectivity; the reductive cyclization of diketooximes often yields 2,6-cis-isomers of the corresponding piperazines predominantly, and in some cases, with high stereospecificity. nih.gov
Table 2: Catalytic Reductive Cyclization of Dioximes to Piperazines mdpi.com
| Dioxime Substrate | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Product Yield (%) |
| Model Dialdoxime 2a | 5%-Pd/C | 40 | 50 | 6 | 44 |
| Model Dialdoxime 2a | Ra-Ni | 40 | 50 | 6 | Complex Mixture |
Data sourced from Pospelov, Y. V., & Sukhorukov, A. Y. (2023). Int. J. Mol. Sci., 24(14), 11794. nih.govacs.orgwikipedia.orgmdpi.com
Copper-Catalyzed Click Chemistry Approaches to Piperazine Derivatives
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, is a powerful tool for forging connections between molecular building blocks. nih.govorganic-chemistry.org While it is most famous for the high-yielding, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, its principles can be integrated into strategies for constructing more complex heterocyclic systems, including those containing a piperazine ring. wikipedia.orgnih.govresearchgate.net
Rather than directly forming the piperazine ring itself, CuAAC is more commonly employed in cascade or multi-step sequences where the formation of the triazole ring precedes or facilitates a subsequent cyclization to build the piperazine or a related fused-ring system. For example, a one-pot, two-step synthesis has been developed for 7-methylene-1,5-piperazine-fused 1,2,3-triazole derivatives. This process involves an initial N-allylation followed by a Cu(I)-catalyzed cycloaddition with sodium azide (B81097). beilstein-journals.org
The typical conditions for CuAAC involve a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), or from a Cu(I) source like CuI. beilstein-journals.orgorganic-chemistry.org The reactions are known for their high efficiency, mild conditions, and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org
DABCO Ring Cleavage Strategies for Piperazine Construction
An inventive and efficient strategy for the synthesis of functionalized piperazine derivatives utilizes the ring cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govbeilstein-journals.org This approach is advantageous as it starts with a pre-formed bicyclic structure and selectively cleaves a C-N bond to generate the piperazine core, often yielding N,N'-disubstituted products. beilstein-journals.org
The core principle involves the activation of DABCO to form a quaternary ammonium (B1175870) salt, which then becomes susceptible to nucleophilic attack, leading to ring opening. nih.govbeilstein-journals.org A wide variety of reagents can be used to activate DABCO, including alkyl halides, aryl halides, sulfonyl chlorides, and carboxylic acids. organic-chemistry.orgbeilstein-journals.org The resulting quaternary salt is a potent electrophile that can react with numerous nucleophiles such as phenols, thiols, amines, and indoles. beilstein-journals.org
For instance, the reaction of DABCO with various activating agents provides the corresponding quaternary ammonium salts. These intermediates can then be treated with a nucleophile, resulting in the formation of a 1-substituted-4-(2-substituted-ethyl)piperazine derivative. This strategy allows for the introduction of diverse functionalities onto the piperazine nitrogen atoms. Both pre-activated DABCO salts and in situ activation through multicomponent reactions have proven to be effective tactics for generating libraries of drug-like piperazine derivatives. nih.govbeilstein-journals.org Transition-metal catalysis can also be employed in conjunction with DABCO ring cleavage, for example, in the regioselective synthesis of aryl piperazines from C-H compounds. nih.gov
Iii. Chemical Reactivity and Transformations of 1 Tert Butyl Dimethyl Silyl Piperazine
Transformations Involving the tert-Butyldimethylsilyl Moiety
The TBDMS group, while primarily installed as a protecting group, can itself participate in or be the target of several chemical reactions.
The removal of the TBDMS group is a common and crucial step in synthetic sequences involving 1-[tert-butyl(dimethyl)silyl]piperazine. The ease of its introduction and its stability to a variety of reagents make it a popular choice for protecting one of the piperazine (B1678402) nitrogens. iwu.edu The selective cleavage of the N-Si bond can be achieved under various conditions, allowing for the unmasking of the piperazine nitrogen at the desired stage of a synthesis.
A variety of reagents have been developed for the deprotection of TBDMS ethers, and many of these can be adapted for the cleavage of N-silyl bonds. iwu.eduorganic-chemistry.org Fluoride-based reagents are the most common for TBDMS deprotection. iwu.edu Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used fluoride source for this purpose. iwu.edu However, its basicity can sometimes lead to side reactions with sensitive substrates. iwu.edu Milder fluoride sources, such as potassium fluoride dihydrate in acetonitrile, can also be effective. organic-chemistry.org
Acidic conditions can also be employed for the removal of the TBDMS group. A catalytic amount of acetyl chloride in dry methanol (B129727) has been shown to deprotect TBDMS ethers efficiently. organic-chemistry.org This method is advantageous as it tolerates a range of other protecting groups. organic-chemistry.org Formic acid in methanol is another mild and efficient system for the selective cleavage of silyl (B83357) ethers. nih.gov
For instances where high chemoselectivity is required, various catalytic systems have been developed. Iron(III) tosylate is an inexpensive and non-corrosive catalyst for the mild and chemoselective deprotection of TBDMS ethers. iwu.edu This method is notable for its tolerance of other protecting groups like tert-butyldiphenylsilyl (TBDPS) and Boc groups. iwu.edu Bismuth(III) triflate in conjunction with TEMPO and a co-oxidant can achieve oxidative deprotection of TBDMS ethers to the corresponding carbonyl compounds, though this is more relevant for silyl ethers of alcohols. organic-chemistry.org
| Reagent | Conditions | Key Features | Reference |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | Typically in THF | Common and effective, but can be basic. | iwu.edu |
| Potassium fluoride dihydrate | Acetonitrile | Milder fluoride source. | organic-chemistry.org |
| Acetyl chloride (catalytic) | Dry methanol | Mild, tolerates other protecting groups. | organic-chemistry.org |
| Formic acid | Methanol | Mild and efficient. | nih.gov |
| Iron(III) tosylate (catalytic) | Methanol | Mild, chemoselective, tolerates TBDPS and Boc groups. | iwu.edu |
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or pseudohalides. organic-chemistry.org This reaction requires activation of the organosilane, typically with a fluoride source or a base, to form a pentavalent silicon species that is more reactive towards transmetalation. organic-chemistry.org
While the Hiyama coupling has been extensively studied for carbon-silicon bonds, its application to nitrogen-silicon bonds as in this compound is less common. However, the general mechanism of the Hiyama coupling can provide insights into the potential reactivity of this compound. The key step is the transmetalation of an organic group from silicon to the palladium center. In the case of this compound, the piperazinyl group would be the entity to be transferred.
The Fleming-Tamao oxidation is a powerful method for converting a carbon-silicon bond to a carbon-oxygen bond, effectively using the silyl group as a masked hydroxyl group. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with retention of configuration at the carbon atom. wikipedia.org The mechanism involves the conversion of the silane (B1218182) to a more reactive species, such as a halosilyl or alkoxysilyl group, followed by oxidation with a peroxy acid or hydrogen peroxide. organic-chemistry.org
The application of the Fleming-Tamao oxidation to N-silyl compounds like this compound is not as well-documented as its C-silyl counterparts. However, related transformations provide evidence for the feasibility of such a reaction. For instance, the Tamao-Fleming oxidation of an N-dimethylphenylsilylmethyl group attached to a peptide nitrogen has been reported to yield an N,O-acetal functionality. researchgate.net This suggests that the N-Si bond can be susceptible to oxidative cleavage under similar conditions.
A hypothetical Fleming-Tamao oxidation of this compound would likely involve the formation of an N-hydroxypiperazine derivative. The reaction would probably require activation of the silyl group, followed by treatment with an oxidant like hydrogen peroxide or a peracid. jk-sci.com The steric bulk of the tert-butyl group on the silicon atom might influence the reaction rate, as larger substituents can sometimes hinder the oxidation process. jk-sci.com
Functionalization of the Piperazine Nitrogen Atoms
The presence of a free secondary amine in this compound allows for a wide range of functionalization reactions at the N4 position. The TBDMS group at the N1 position effectively blocks one of the nitrogens, enabling selective modification of the other.
The secondary amine of this compound can readily undergo N-alkylation with various alkylating agents. Standard procedures for the mono-alkylation of piperazine can be applied, often with improved selectivity due to the presence of the silyl protecting group. researchgate.net Alkylation can be achieved using alkyl halides in the presence of a base to neutralize the hydrogen halide formed during the reaction. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another common method for introducing alkyl substituents. nih.gov
N-arylation of the free piperazine nitrogen can also be accomplished through various methods. While classical methods like nucleophilic aromatic substitution can be used with highly activated aryl halides, modern cross-coupling reactions are generally more versatile.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between amines and aryl halides or pseudohalides. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org
This compound can serve as the amine component in the Buchwald-Hartwig amination, allowing for the synthesis of N-arylpiperazines. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and the scope of compatible substrates. nih.gov The use of this compound allows for the selective formation of a mono-arylated piperazine, which can be a valuable intermediate in the synthesis of more complex molecules. Following the coupling reaction, the TBDMS group can be removed if desired, providing access to N-arylpiperazine. This two-step sequence of protection, arylation, and deprotection is a common strategy in the synthesis of unsymmetrically substituted piperazines.
| Reaction | Reactants | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | This compound + Aryl halide/pseudohalide | Palladium source (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, Cs2CO3) | 1-(Aryl)-4-[tert-butyl(dimethyl)silyl]piperazine | wikipedia.orgnih.govnih.gov |
Functionalization of the Piperazine Carbon Atoms
Direct functionalization of the C-H bonds of the piperazine ring offers a powerful and atom-economical approach to introduce molecular complexity. This strategy circumvents the need for pre-functionalized starting materials and allows for the late-stage modification of the piperazine scaffold.
Recent advances in catalysis have enabled the direct functionalization of C(sp³)-H bonds adjacent to nitrogen atoms in saturated heterocycles. Photoredox catalysis, in particular, has emerged as a mild and effective method for this transformation. mdpi.comrsc.orgnih.gov These reactions typically involve the generation of an α-amino radical via a single-electron transfer (SET) process, often initiated by an excited-state photocatalyst which acts as an oxidizing agent. mdpi.com This radical can then be trapped by a suitable coupling partner.
While specific examples employing this compound are not prevalent in the literature, the general principles can be applied. The silyl group, being less electron-withdrawing than the commonly used Boc group, may influence the oxidation potential of the adjacent nitrogen and the subsequent reactivity of the α-C-H bonds. It is plausible that under photoredox conditions, the N-H nitrogen would be preferentially oxidized, leading to functionalization at the C2/C6 positions. The bulky TBDMS group at N1 would likely direct functionalization to the distal C3/C5 positions if the N4-H is first protected.
The general mechanism involves:
Oxidation of the piperazine nitrogen by an excited photocatalyst to form a nitrogen-centered radical cation.
Deprotonation at an adjacent α-carbon to generate a neutral α-amino radical.
Reaction of the α-amino radical with a coupling partner (e.g., an activated alkene or arene).
This approach holds significant potential for the synthesis of novel piperazine derivatives, though further research is needed to explore the specific reactivity of silyl-protected piperazines in these transformations.
Directed lithiation, or deprotonation, of a C-H bond followed by quenching with an electrophile is a powerful tool for the regioselective functionalization of heterocyclic compounds. In the context of piperazines, this strategy typically targets the C-H bonds alpha to a nitrogen atom. The regioselectivity is often controlled by a directing group on one of the nitrogens.
While the tert-butyldimethylsilyl group itself is not a classical directing group for lithiation in the same vein as an amide or carbamate, its steric bulk and electronic properties can influence the outcome of deprotonation reactions. More commonly, a directing group such as N-Boc is used, and the substituent on the other nitrogen influences the reaction's efficiency and selectivity.
Studies on the α-lithiation of N-Boc-N'-substituted piperazines have shown that a bulky substituent on the distal nitrogen can be beneficial. For instance, the lithiation of N-Boc-N'-tert-butylpiperazine with sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), followed by trapping with an electrophile, proceeds in good yield. mdpi.com This suggests that a similar approach could be viable for a piperazine bearing a TBDMS group, although the N-H proton would need to be protected first, for instance, with a Boc group.
The table below summarizes representative results from the lithiation and trapping of N-Boc-N'-tert-butylpiperazine, which serves as a close model for the potential reactivity of a similarly substituted this compound derivative.
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Me₃SiCl | tert-Butyl 4-(tert-butyl)-2-(trimethylsilyl)piperazine-1-carboxylate | 85 | mdpi.com |
| Bu₃SnCl | tert-Butyl 4-(tert-butyl)-2-(tributylstannyl)piperazine-1-carboxylate | 79 | mdpi.com |
| MeI | tert-Butyl 4-(tert-butyl)-2-methylpiperazine-1-carboxylate | 71 | mdpi.com |
| DMF | tert-Butyl 4-(tert-butyl)-2-formylpiperazine-1-carboxylate | 65 | mdpi.com |
| CO₂ | 4-(tert-Butyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | 58 | mdpi.com |
Cycloaddition and Annulation Reactions Involving Piperazine-Silyl Systems
Cycloaddition and annulation reactions are powerful strategies for the construction of complex polycyclic systems from relatively simple precursors. The incorporation of a this compound moiety into molecules designed for such transformations could provide access to novel fused heterocyclic architectures with potential biological activity.
Intramolecular cycloadditions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, are highly efficient methods for constructing bicyclic and polycyclic systems. To utilize this compound in such a reaction, it would first need to be functionalized with both a diene and a dienophile (for a Diels-Alder reaction) or a 1,3-dipole and a dipolarophile.
For example, the secondary amine could be alkylated with a substituent containing a diene, and the other nitrogen could be functionalized with a dienophile-containing group. The subsequent intramolecular Diels-Alder reaction would lead to a fused piperazine system. The tert-butyldimethylsilyl group could serve as a protecting group during these transformations and could be removed at a later stage.
While specific examples of intramolecular cycloadditions starting directly from this compound are not readily found in the literature, the principles of this synthetic strategy are well-established for other nitrogen heterocycles. nih.govnih.gov The synthesis of fused piperazine systems often involves the construction of the piperazine ring as part of the cyclization process, rather than using a pre-formed piperazine. mdpi.comnih.gov However, the functionalization of a pre-existing silyl-piperazine offers a convergent approach to these complex structures.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. Piperazine derivatives are often used as the amine component in MCRs such as the Ugi and Passerini reactions. nih.govbeilstein-journals.org
In the context of this compound, the secondary amine could participate as the nucleophilic amine component in an Ugi four-component reaction, reacting with an aldehyde, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide. The TBDMS group would likely remain intact under the typically mild conditions of these reactions.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur without the isolation of intermediates. These processes are powerful for the rapid construction of complex molecular architectures. A functionalized this compound derivative could be designed to undergo a cascade sequence, for example, an initial intermolecular reaction followed by an intramolecular cyclization to form a fused heterocyclic system. rsc.org
The use of silyl-protected piperazines in these sophisticated transformations remains an area with potential for further exploration, offering pathways to novel and structurally diverse heterocyclic compounds.
Iv. Applications in Advanced Organic Synthesis
Role in Asymmetric Synthesis
The development of methods for the asymmetric synthesis of chiral piperazine (B1678402) derivatives is of great importance, as the stereochemistry of substituents on the piperazine ring can have a profound impact on biological activity. rsc.org The bulky tert-butyldimethylsilyl group in 1-[tert-Butyl(dimethyl)silyl]piperazine can play a significant role in controlling stereochemical outcomes.
The steric bulk of the TBDMS group can be harnessed to direct the stereochemical course of reactions occurring at or near the piperazine scaffold. In a process known as substrate-controlled diastereoselection, the silyl (B83357) group can block one face of the molecule, forcing an incoming reagent or catalyst to approach from the less hindered side. This principle is fundamental in asymmetric synthesis.
For instance, in the alkylation of an enolate derived from a chiral piperazin-2-one (B30754) precursor, a bulky protecting group on one of the nitrogen atoms can significantly influence the diastereoselectivity of the reaction. caltech.edu Similarly, the TBDMS group can direct reductions, additions, or cyclization reactions, thereby controlling the formation of new stereocenters relative to the piperazine ring. This influence is critical for constructing molecules with specific three-dimensional arrangements required for potent biological activity.
Beyond influencing reactions on an existing scaffold, this compound can be incorporated into synthetic routes designed to produce enantiomerically pure piperazine derivatives. One established method for creating chiral piperazines is the reduction of chiral piperazin-2-ones, which can be synthesized via catalytic asymmetric allylic alkylation. caltech.edursc.org
In such a multi-step synthesis, a TBDMS-protected amino acid or amine could be used as a starting material to construct the chiral piperazine ring. The silyl group would serve to protect a nitrogen atom during the ring-forming steps. Alternatively, a racemic mixture of a TBDMS-protected piperazine derivative could be resolved into its constituent enantiomers using chiral chromatography or by derivatization with a chiral auxiliary, followed by separation of the resulting diastereomers and removal of the auxiliary. These methods provide access to enantiopure piperazine building blocks with defined stereochemistry, which are invaluable for the synthesis of chiral drugs and other bioactive molecules. nih.gov
Precursors for Specialized Reagents and Catalytic Ligands
The strategic placement of a bulky tert-butyldimethylsilyl (TBDMS) group on the piperazine scaffold in this compound offers unique synthetic handles. This functionalization allows the compound to serve as a precursor for more complex molecules, including specialized reagents and ligands for catalysis. The presence of the silyl group can influence the reactivity of the piperazine ring and enable transformations that might otherwise be challenging.
Development of Novel Silyl-Hydrazine Reagents from tert-Butyldimethylsilyl Derivatives
While direct conversion of this compound into a silyl-hydrazine reagent is not extensively documented, the broader chemistry of tert-butyldimethylsilyl derivatives provides a foundation for the conceptual development of such reagents. Silyl-hydrazines are valuable intermediates in organic synthesis, notably in the formation of hydrazones which are precursors for various functional groups.
The synthesis of silyl-hydrazine reagents often involves the reaction of a hydrazine (B178648) derivative with a silylating agent. For instance, 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) is a stable and widely used silyl-hydrazine reagent. It is synthesized by silylating hydrazine. This reagent is particularly effective for the preparation of N-tert-butyldimethylsilylhydrazones from aldehydes and ketones. These silyl-hydrazones are advantageous over simple hydrazones in several transformations, including Wolff-Kishner type reductions and the synthesis of vinyl halides and gem-dihalides.
The development of novel silyl-hydrazine reagents could conceptually involve the modification of silyl-protected diamines like this compound. Although not a direct precursor to a hydrazine itself, its synthesis highlights the stability and utility of the TBDMS group in protecting nitrogen atoms. This protection strategy is crucial in the synthesis of more complex hydrazine-based reagents where selective reactivity is required.
Table 1: Comparison of Selected Silylating Agents for Hydrazine Synthesis
| Silylating Agent | Precursor | Key Features of Resulting Silyl-Hydrazine | Common Applications |
| tert-Butyldimethylsilyl chloride | Hydrazine | Forms stable N-silylated hydrazines. | Preparation of N-silyl hydrazones for Wolff-Kishner reductions. |
| Trimethylsilyl chloride | Hydrazine | Forms less stable silyl-hydrazines compared to TBDMS derivatives. | Used when milder deprotection conditions are required. |
Design of Ligands for Transition Metal Catalysis Incorporating Piperazine and Silyl Moieties
The incorporation of a silyl group, such as the tert-butyldimethylsilyl moiety, into a piperazine-based ligand can offer several advantages. Silyl ligands are known to be strong σ-donors and can have a significant trans-effect, influencing the reactivity of the metal center. nih.govrsc.org The bulky nature of the TBDMS group can also provide steric hindrance around the metal center, which can be beneficial for controlling selectivity in catalytic reactions.
While specific examples of this compound being directly used as a ligand are not prevalent in the literature, the principles of ligand design suggest its potential. The synthesis of transition metal complexes often involves the reaction of a metal precursor with a ligand containing donor atoms. In the case of a silyl-piperazine derivative, one or both of the nitrogen atoms could coordinate to the metal. The silyl group would remain as a substituent on the piperazine ring, influencing the catalytic activity of the metal complex.
Table 2: Potential Transition Metal Complexes with Silyl-Piperazine Type Ligands
| Transition Metal | Potential Ligand Type | Potential Catalytic Applications |
| Palladium | Bidentate N,N'-piperazine ligand with silyl substituents | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Rhodium | Chiral silyl-piperazine ligands | Asymmetric hydrogenation. |
| Ruthenium | Silyl-piperazine phosphine (B1218219) ligands | Olefin metathesis. |
The design of such ligands would involve the strategic synthesis of piperazine derivatives where the silyl group is positioned to exert the desired electronic and steric effects. This approach is part of a broader strategy in catalyst development where fine-tuning of the ligand architecture is key to achieving high efficiency and selectivity.
V. Mechanistic and Computational Investigations of 1 Tert Butyl Dimethyl Silyl Piperazine
Elucidation of Reaction Mechanisms in Transformations Involving the Compound
The N-tert-butyldimethylsilyl (TBDMS) group on the piperazine (B1678402) ring significantly influences its reactivity, particularly in metal-catalyzed reactions. Understanding the precise mechanisms is key to optimizing synthetic protocols and designing new transformations.
Mechanistic Studies on Palladium-Catalyzed Cyclizations and Cross-Couplings
While specific mechanistic studies detailing the role of 1-[tert-Butyl(dimethyl)silyl]piperazine in palladium-catalyzed reactions are not extensively documented, the general mechanism for such transformations provides a framework for understanding its likely behavior. In palladium-catalyzed processes like carboamination for piperazine synthesis, the catalytic cycle typically involves oxidative addition, migratory insertion, and reductive elimination. nih.gov The silyl (B83357) group on the nitrogen atom can modulate the nucleophilicity of the amine, which is a critical factor in steps such as transmetalation or direct C-N bond formation. The steric bulk of the TBDMS group can also influence the coordination geometry around the palladium center, potentially affecting the rate and selectivity of the reaction.
Understanding Regioselectivity and Stereoselectivity in Synthetic Pathways
In the synthesis of substituted piperazines, controlling regioselectivity and stereoselectivity is paramount. For instance, in palladium-catalyzed cyclization reactions to form piperazine rings, the nature of the substituents on the nitrogen atoms can direct the stereochemical outcome. nih.govacs.org The bulky tert-butyldimethylsilyl group in this compound would be expected to exert significant steric influence, directing incoming reagents to the less hindered face of the molecule or favoring the formation of one diastereomer over another in cyclization processes. This steric control is a common strategy for achieving high stereoselectivity in the synthesis of complex heterocyclic systems.
Kinetics and Thermodynamics of Silylation and Desilylation Processes
The formation of this compound involves the silylation of a piperazine nitrogen, while its cleavage is a desilylation process. The kinetics of silylation of amines are influenced by several factors, including the nucleophilicity of the amine, the nature of the silylating agent (e.g., TBDMS-Cl), and the catalyst or base used. organic-chemistry.org The thermodynamics of this process are driven by the formation of a stable silicon-nitrogen bond.
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating molecular properties that are often difficult to probe experimentally. Density Functional Theory (DFT) is a common method used to study the structure and reactivity of piperazine derivatives. figshare.com
Conformational Analysis of the Piperazine Ring and Silyl Group Orientation
The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov For N-substituted piperazines, two key conformational processes are the ring inversion and the rotation around the N-substituent bond. nih.govrsc.org In this compound, the bulky TBDMS group is expected to have a strong preference for the equatorial position on the piperazine chair to minimize 1,3-diaxial interactions.
Computational modeling can quantify the energy difference between the axial and equatorial conformers. Dynamic NMR studies on related N-acyl piperazines have been used to determine the energy barriers for ring inversion, revealing that these barriers can be higher than in analogous cyclohexanes. nih.govresearchgate.net Similar computational and experimental studies would be necessary to determine the precise rotational barrier of the Si-N bond and the ring inversion barrier for this compound.
Interactive Table: Conformational Energy Parameters
Below is a hypothetical data table illustrating the type of information that would be generated from a detailed computational conformational analysis. Note: These values are illustrative and not based on experimental data for this specific compound.
| Parameter | Calculated Value (kJ/mol) | Method |
| ΔE (Equatorial - Axial) | -25.0 | DFT |
| Ring Inversion Barrier (ΔG‡) | 58.0 | DFT |
| Si-N Bond Rotation Barrier | 15.0 | DFT |
Prediction of Reactivity and Selectivity via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of molecules. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can identify the likely sites for nucleophilic and electrophilic attack. figshare.com The calculated molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. figshare.com
For this compound, the lone pair on the unprotected nitrogen (N4) would be identified as the highest occupied molecular orbital (HOMO) and the primary site for electrophilic attack or coordination to a metal center. The MEP would show a region of negative potential around this nitrogen. Such calculations can help predict the regioselectivity in reactions like alkylation or acylation and explain the compound's role as a ligand in catalysis.
Electronic Structure and Bonding Analysis within the Molecule.
The introduction of the tert-butyldimethylsilyl group significantly influences the electronic environment of the piperazine nitrogen to which it is attached. The silicon-nitrogen (Si-N) bond is a key feature of this molecule. Unlike a carbon-nitrogen (C-N) bond, the Si-N bond is characterized by a greater degree of polarity due to the lower electronegativity of silicon (approximately 1.90 on the Pauling scale) compared to carbon (around 2.55) and nitrogen (approximately 3.04). This difference in electronegativity leads to a significant partial positive charge on the silicon atom and a partial negative charge on the nitrogen atom.
Computational methods such as Natural Bond Orbital (NBO) analysis are instrumental in quantifying this charge distribution. For similar silylamines, NBO analyses typically reveal a substantial negative natural charge on the nitrogen atom and a positive charge on the silicon atom, confirming the polar nature of the Si-N bond. This charge distribution enhances the nucleophilicity of the silylated nitrogen compared to a simple secondary amine.
The geometry of the molecule is also a critical aspect of its electronic structure. The piperazine ring typically adopts a chair conformation to minimize steric strain. The bulky tert-butyldimethylsilyl group will preferentially occupy an equatorial position to reduce steric hindrance. The bond lengths and angles within the molecule are expected to be consistent with those observed in related structures. For instance, the Si-N bond length in silylamines is generally in the range of 1.70 to 1.75 Å. The C-N bond lengths within the piperazine ring are expected to be around 1.47 Å, and the C-C bond lengths approximately 1.53 Å. The bond angles around the sp³-hybridized carbon and nitrogen atoms in the piperazine ring will be close to the tetrahedral angle of 109.5°, with some deviation due to the constraints of the ring structure.
To provide a clearer picture of the expected molecular geometry, the following table summarizes typical bond lengths and angles derived from computational studies of analogous molecules.
| Bond/Angle | Atom Pair/Triplet | Typical Value Range |
| Bond Lengths (Å) | ||
| Si-N | Si - N1 | 1.70 - 1.75 |
| Si-C (methyl) | Si - C(CH₃) | 1.87 - 1.90 |
| N-C (piperazine) | N1 - C2, N1 - C6 | 1.46 - 1.48 |
| C-C (piperazine) | C2 - C3, C5 - C6 | 1.52 - 1.54 |
| C-N (piperazine) | C3 - N4, C5 - N4 | 1.46 - 1.48 |
| Bond Angles (°) | ||
| C-N-C (piperazine) | C2 - N1 - C6 | 110 - 114 |
| C-C-N (piperazine) | N1 - C2 - C3 | 109 - 112 |
| C-N-Si | C2 - N1 - Si | 115 - 120 |
| N-Si-C (methyl) | N1 - Si - C(CH₃) | 107 - 111 |
Note: These values are illustrative and based on data from similar computed structures. The actual values for this compound may vary.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of the molecule. In silylated amines, the HOMO is typically localized on the nitrogen atom, specifically on its lone pair of electrons. The energy of the HOMO is an indicator of the molecule's ability to donate electrons. The introduction of the electron-donating silyl group generally raises the energy of the HOMO compared to an unprotected amine, thereby increasing its nucleophilicity.
The LUMO, on the other hand, is usually associated with antibonding orbitals. In the case of this compound, the LUMO is likely to be distributed over the antibonding orbitals of the Si-C and Si-N bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
The electronic properties of the molecule can be further elucidated by examining the charge distribution. The following table presents a hypothetical but representative set of Mulliken or Natural Bond Orbital (NBO) partial atomic charges for the key atoms in this compound, based on computational studies of similar compounds.
| Atom | Typical Partial Charge (e) |
| Si | +0.8 to +1.2 |
| N1 (silylated) | -0.6 to -0.9 |
| N4 (unsubstituted) | -0.4 to -0.6 |
| C (piperazine) | -0.2 to -0.4 |
| C (tert-butyl) | -0.1 to -0.3 |
| H (on C) | +0.1 to +0.2 |
Note: These charge values are estimations based on analogous systems and serve to illustrate the general electronic distribution.
Q & A
Q. Key considerations :
- Optimize reaction conditions (e.g., 0–5°C for silylation to prevent side reactions) .
- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to avoid hydrolysis .
Advanced: How can researchers resolve low yields during the silylation of piperazine derivatives?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst optimization : Use Lewis acids like BF₃·Et₂O to enhance silyl group transfer efficiency .
- Solvent polarity adjustment : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor silylation over hydrolysis .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
Example : In tert-butyl-protected piperazines, yields improved from 45% to 72% by replacing DMF with toluene and using BF₃·Et₂O .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm structure and purity | Chemical shifts for tert-butyl (δ 1.0–1.4 ppm) and silyl groups (δ 0.1–0.5 ppm) . |
| HPLC | Assess purity | Retention time (RT) comparison against standards; >95% purity threshold . |
| Mass Spectrometry (MS) | Verify molecular weight | Exact mass matching (e.g., [M+H]⁺ for C₁₀H₂₃N₂Si: 215.15) . |
Note : Combine multiple techniques to cross-validate data, especially for isomers or hygroscopic samples .
Advanced: How to address contradictory biological activity data in tert-butyl silyl-piperazine derivatives?
Answer:
Contradictions often arise from:
- Solubility differences : Use standardized DMSO stock solutions (e.g., 10 mM) to ensure consistent bioavailability .
- Receptor polymorphism : Validate target specificity via knockout cell lines or competitive binding assays .
- Metabolic instability : Perform stability studies in liver microsomes to identify metabolic hotspots (e.g., silyl group hydrolysis) .
Case study : A fluorinated analog showed IC₅₀ = 50 nM in one assay but 1.2 µM in another due to DMSO concentration variations (1% vs. 5%) .
Basic: What functional groups in this compound influence its reactivity?
Answer:
- tert-Butyl(dimethyl)silyl group : Provides steric bulk, reducing nucleophilic attack on the piperazine ring .
- Piperazine amines : Participate in hydrogen bonding and salt formation, critical for receptor interactions .
- Electron-withdrawing substituents (e.g., -CF₃, -NO₂): Enhance electrophilicity for cross-coupling reactions .
Methodological tip : Use DFT calculations to predict sites of electrophilic/nucleophilic reactivity .
Advanced: How to achieve enantiomeric purity in silylated piperazines?
Answer:
- Chiral catalysts : Employ (R)- or (S)-BINAP-Pd complexes for asymmetric synthesis (e.g., 92% ee reported with (S)-BINAP) .
- Chromatographic resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative separation .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Example : tert-Butyl (R)-4-benzyl-piperazine-1-carboxylate achieved 98% ee via BINAP-Pd catalysis .
Basic: What are common side reactions during piperazine silylation?
Answer:
- Over-silylation : Formation of disilylated byproducts; mitigate via stoichiometric control (1:1 silyl chloride:piperazine) .
- Hydrolysis : Premature deprotection due to moisture; use molecular sieves or anhydrous solvents .
- Ring-opening : Acidic conditions may cleave the piperazine ring; maintain pH > 7 with bases like Et₃N .
Detection : Monitor by LC-MS for [M+H]⁺ peaks corresponding to byproducts (e.g., m/z 301 for disilylated species) .
Advanced: How to design analogs of this compound for enhanced CNS penetration?
Answer:
- LogP optimization : Target 2–3 for blood-brain barrier permeability; introduce lipophilic groups (e.g., aryl rings) .
- P-glycoprotein evasion : Reduce molecular weight (<450 Da) and hydrogen bond donors (<2) .
- In silico modeling : Use Schrödinger’s QikProp to predict CNS MPO scores (>4 preferred) .
Case study : A trifluoromethoxy analog (LogP = 2.8, MW = 389) showed 3-fold higher brain-plasma ratio vs. parent compound .
Basic: How to validate synthetic intermediates in multi-step piperazine synthesis?
Answer:
- Stepwise characterization : Isolate and analyze intermediates via NMR and HRMS after each step .
- In-line monitoring : Use ReactIR to track reaction progress in real-time (e.g., disappearance of starting material carbonyl peaks) .
- Comparative TLC : Compare Rf values against authentic standards for key intermediates .
Example : tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate intermediates were validated by ¹³C NMR (δ 118 ppm for nitrile) .
Advanced: What computational methods aid in predicting the biological targets of silylated piperazines?
Answer:
- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries (e.g., predicted binding to EGFR with ΔG = -9.2 kcal/mol) .
- Pharmacophore modeling : Identify essential features (e.g., basic amine, hydrophobic tert-butyl) using MOE .
- Machine learning : Train models on ChEMBL data to predict activity against serotonin receptors (5-HT₃A IC₅₀ < 100 nM) .
Validation : Cross-check predictions with SPR binding assays (e.g., Kd = 12 nM for 5-HT₃A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
